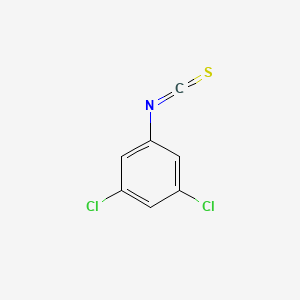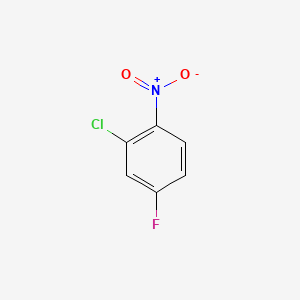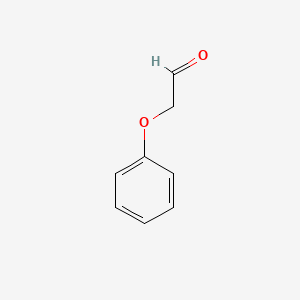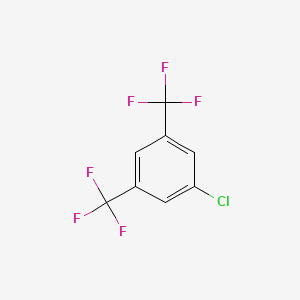
3,5-ビス(トリフルオロメチル)クロロベンゼン
概要
説明
3,5-Bis(trifluoromethyl)chlorobenzene, also known as 3,5-Ditrifluoromethylchlorobenzene (DTFMCB), is an organic compound with the molecular formula C6H3ClF3. It is a colorless liquid with a pungent odor and a boiling point of 83 °C. As a halogenated aromatic compound, it is used as a reagent in organic synthesis and as an intermediate in the manufacture of pharmaceuticals and agrochemicals. It is also used as a flame retardant in plastics and rubber.
科学的研究の応用
医薬品
3,5-ビス(トリフルオロメチル)クロロベンゼン: は、トリフルオロメチル基の存在により、医薬品において貴重な化合物です。トリフルオロメチル基は、薬物の生物活性を大幅に高めることができます 。 FDA承認薬の合成に使用されており、トリフルオロメチル基は薬理フォアとして機能し、薬物の治療効果に貢献しています .
農薬
農薬業界では、3,5-ビス(トリフルオロメチル)クロロベンゼンは、潜在的な殺虫剤特性を持つ化合物の合成の前駆体として役立っています 。農薬へのトリフルオロメチル基の導入は、安定性と生物学的利用能を向上させ、害虫に対する効果を高めます。
電子工学
この化合物のユニークな電子特性は、電子工学分野での使用に適した候補となっています。 トリフルオロメチル基は、分子内の電子分布に影響を与える可能性があり、これは電子用途向け材料の設計に役立ちます .
材料科学
3,5-ビス(トリフルオロメチル)クロロベンゼン: は、高度な材料の開発において材料科学で使用されています。 例えば、アルミニウムやガリウムなどの金属の抽出における水素供与体として使用されており、新規材料の合成における可能性を示しています .
触媒
触媒では、この化合物は、医薬品やファインケミカルの製造において重要な、エナンチオマー的に富んだアルコールの合成に関与する可能性があります。 その構造的特徴は、触媒反応の結果に影響を与える可能性があり、この分野における貴重な資産となっています .
分析化学
この化合物の頑丈な構造とさまざまな条件下での安定性は、分析化学における標準として使用するために適しています。 これは、複雑な混合物の正確な定量化と分析に役立ち、さまざまな分析技術において正確な結果を保証します .
環境科学
3,5-ビス(トリフルオロメチル)クロロベンゼン: は、環境科学、特に環境汚染物質の研究にも応用が見られる可能性があります。 その安定性と明確な化学的シグネチャーにより、環境分析におけるトレーサーまたは参照化合物として使用することができます.
非線形光学材料
この化合物は、双極子-双極子相互作用を抑制する能力があるため、非線形光学材料での使用に適した候補となっています。 この特性は、光スイッチや変調器に使用できる材料の開発にとって重要です .
作用機序
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be organoboron compounds and palladium catalysts involved in this reaction.
Mode of Action
3,5-Bis(trifluoromethyl)chlorobenzene interacts with its targets in the context of the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis
Biochemical Pathways
The biochemical pathways affected by 3,5-Bis(trifluoromethyl)chlorobenzene are related to the Suzuki–Miyaura cross-coupling reaction . This reaction is a key process in synthetic chemistry, allowing for the formation of carbon–carbon bonds, which are fundamental in the synthesis of many chemical compounds . The downstream effects of this pathway could include the synthesis of a wide range of organic compounds.
Result of Action
Given its use in the suzuki–miyaura cross-coupling reaction , it can be inferred that it plays a role in the formation of carbon–carbon bonds, which are fundamental in the synthesis of many chemical compounds.
Action Environment
The action, efficacy, and stability of 3,5-Bis(trifluoromethyl)chlorobenzene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it is used is known to be sensitive to the presence of water and oxygen.
生化学分析
Biochemical Properties
It is known that trifluoromethyl groups can interact with various enzymes and proteins due to their high electronegativity
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
1-chloro-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMBWPJFVUPOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377714 | |
| Record name | 3,5-Bis(trifluoromethyl)chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
328-72-3 | |
| Record name | 1-Chloro-3,5-bis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



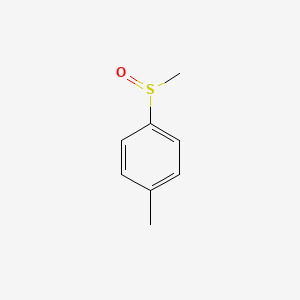
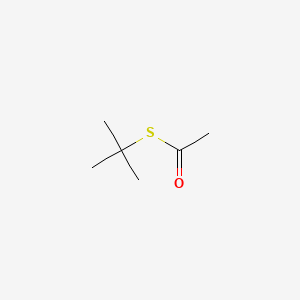
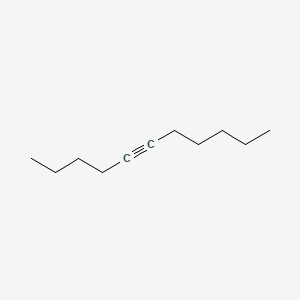


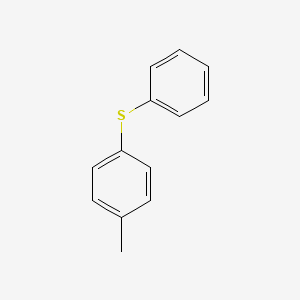
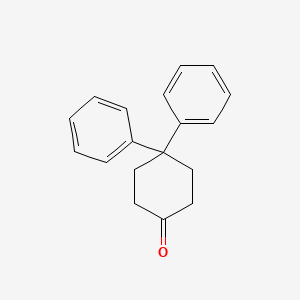
![Benzo[b]thiophene-6-carbaldehyde](/img/structure/B1585829.png)
